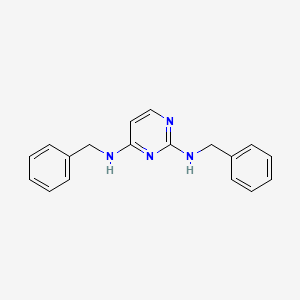

![molecular formula C₁₄H₁₉N₅O₅ B1144776 [2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate CAS No. 97845-72-2](/img/structure/B1144776.png)

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate” is a pharmaceutical impurity standard with the empirical formula C₁₄H₁₉N₅O₅ and a molecular weight of 337.33. It is also known as Aciclovir Related Compound A (USP), Aciclovir impurity A (PhEur) .

Molecular Structure Analysis

The SMILES string for this compound isCC(=O)OCCOCn1cnc2C(=O)NC(N)=Nc12 . This provides a textual representation of the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available from the search results. Physical And Chemical Properties Analysis

The compound has an assay of ≥90.0% (HPLC), and it is suitable for techniques such as HPLC and gas chromatography (GC). It has ≤10.0% HPLC impurities, ≤5% related solvents, and ≤5% water . Unfortunately, the search results do not provide more detailed physical and chemical properties.科学的研究の応用

Antiviral Drug Development

6-oxo-famciclovir is a key intermediate in the synthesis of Penciclovir , an antiviral drug. It is particularly effective against herpes viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV). The compound undergoes rapid hydrolysis and oxidation in humans to yield Penciclovir, which inhibits viral DNA polymerase, thereby preventing viral replication .

Enzymatic Study and Drug Metabolism

The oxidation of 6-oxo-famciclovir by aldehyde oxidase is an important reaction in drug metabolism. Studies have shown that this oxidation process is catalyzed by molybdenum hydroxylase, aldehyde oxidase, in human liver cytosol. This research is crucial for understanding the metabolic pathways of antiviral drugs and for developing more effective treatments .

Comparative Pharmacokinetics

Research involving 6-oxo-famciclovir spans across various species, including humans, guinea pigs, rabbits, and rats. Comparative pharmacokinetic studies help in understanding how different species metabolize the drug, which is essential for preclinical trials and safety assessments .

Biocatalysis in Pharmaceutical Synthesis

Biocatalytic methods are employed in the synthesis of antiviral agents like Penciclovir. 6-oxo-famciclovir can be produced through biocatalytic routes, offering a mild, highly selective, and environmentally benign strategy for pharmaceutical production. This approach is significant for sustainable mass production of antiviral drugs .

Aldehyde Oxidase Inhibitor Studies

Inhibitor studies involving aldehyde oxidase provide insights into the enzyme’s role in drug metabolism. By understanding how inhibitors affect the oxidation of 6-oxo-famciclovir, researchers can develop strategies to modulate drug action and reduce potential side effects .

Drug Activation Studies

6-oxo-famciclovir is a prodrug that requires activation to become pharmacologically active. Studies on its activation process are vital for optimizing drug design and improving therapeutic efficacy. The knowledge gained from these studies can lead to the development of new drugs with better activation profiles .

作用機序

Target of Action

6-oxo-famciclovir, also known as Penciclovir Diacetate, is a prodrug that undergoes rapid biotransformation to the active antiviral compound penciclovir . The primary targets of this compound are herpes simplex virus types 1 (HSV-1) and 2 (HSV-2), and varicella zoster virus (VZV) . These viruses are responsible for conditions such as cold sores, genital herpes, and shingles .

Mode of Action

Upon intracellular uptake, penciclovir is monophosphorylated by virally-encoded thymidine kinase and subsequently converted to a triphosphate by cellular enzymes . Penciclovir triphosphate preferentially inhibits the DNA polymerase of susceptible viruses . At clinically relevant levels, there is no substantial effect upon cellular DNA polymerase, thereby minimizing side effects to the host .

Biochemical Pathways

The biochemical pathway affected by 6-oxo-famciclovir involves the inhibition of viral DNA synthesis and replication . By inhibiting the DNA polymerase of the herpes simplex and varicella zoster viruses, the compound prevents the viruses from replicating and spreading .

Pharmacokinetics

Famciclovir, the prodrug of 6-oxo-famciclovir, is converted by first-pass metabolism to penciclovir . The volume of distribution of penciclovir after intravenous administration is more than 1 L/kg, indicating extensive distribution into the tissue .

Result of Action

The result of 6-oxo-famciclovir’s action is the inhibition of viral replication, which helps to manage the symptoms of herpes virus infections . By preventing the replication of the virus, the compound helps to reduce the severity and duration of outbreaks of cold sores, genital herpes, and shingles .

Action Environment

The action of 6-oxo-famciclovir can be influenced by various environmental factors. For instance, the presence of virally-encoded thymidine kinase is crucial for the conversion of penciclovir to its active triphosphate form . Additionally, the compound’s action can be affected by the patient’s metabolic rate and the presence of other drugs .

特性

IUPAC Name |

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-8(20)23-5-10(6-24-9(2)21)3-4-19-7-16-11-12(19)17-14(15)18-13(11)22/h7,10H,3-6H2,1-2H3,(H3,15,17,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQURMIWGELPUHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CCN1C=NC2=C1N=C(NC2=O)N)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(acetyloxymethyl)-4-(2-amino-6-oxo-1H-purin-9-yl)butyl] acetate | |

CAS RN |

97845-72-2 |

Source

|

| Record name | (2-(Acetyloxymethyl)-4-(2-azanyl-6-oxidanylidene-1H-purin-9-yl)butyl) ethanoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK92L3A65X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

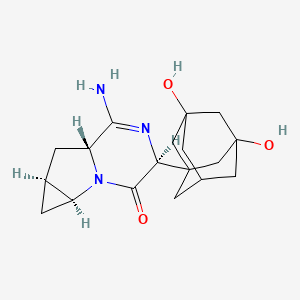

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)